![molecular formula C13H23FN2O2 B13016645 tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate CAS No. 1263177-27-0](/img/structure/B13016645.png)
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 9-fluoro-2,7-diazaspiro[45]decane-2-carboxylate is a chemical compound with the molecular formula C13H23FN2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a fluoroamine with a spirocyclic ketone in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The spirocyclic structure provides rigidity, which can influence the compound’s interaction with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
- tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate is unique due to the presence of a single fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1263177-27-0 |
|---|---|
Molekularformel |
C13H23FN2O2 |
Molekulargewicht |
258.33 g/mol |
IUPAC-Name |
tert-butyl 7-fluoro-2,9-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(9-16)6-10(14)7-15-8-13/h10,15H,4-9H2,1-3H3 |
InChI-Schlüssel |
HJCSBFSQDWWBGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CNC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


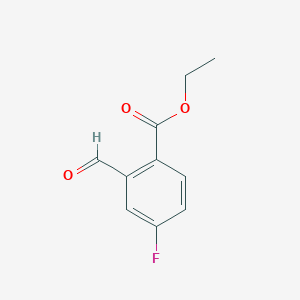
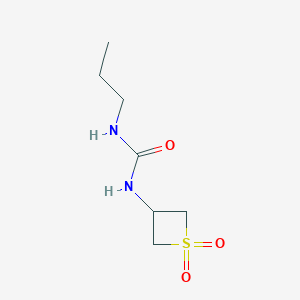

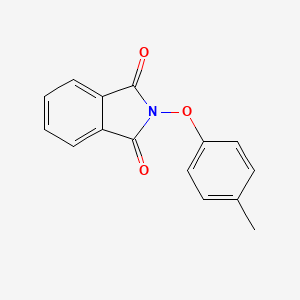

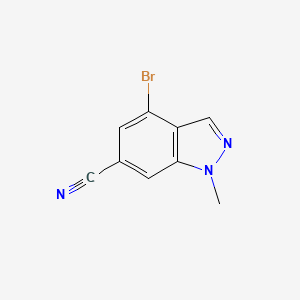
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
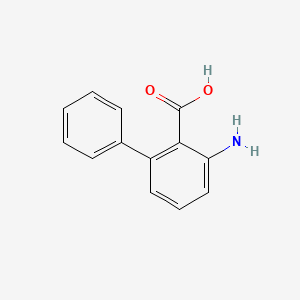

![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)
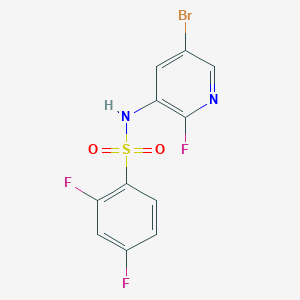


![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13016653.png)
